molecular formula C21H23FN4O2S2 B2460174 N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE CAS No. 392297-47-1

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2460174
CAS No.: 392297-47-1
M. Wt: 446.56
InChI Key: LXOPILCWWGCUID-UHFFFAOYSA-N
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Description

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S2/c22-15-1-3-16(4-2-15)23-17(27)11-29-20-26-25-19(30-20)24-18(28)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPILCWWGCUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Adamantylcarbonyl Thiosemicarbazide

Adamantane-1-carbonyl chloride (1.0 equiv) is reacted with thiosemicarbazide (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product precipitates as a white solid, filtered, and washed with cold methanol.

Reaction Scheme:
$$
\text{Ada-COCl} + \text{NH}2\text{NH-C(S)-NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Ada-CO-NH-NH-C(S)-NH}2
$$

Cyclization to Thiadiazole

The thiosemicarbazide intermediate is treated with concentrated sulfuric acid (98%) at room temperature for 24 hours. The reaction mixture is poured onto ice, neutralized with aqueous sodium bicarbonate, and extracted with dichloromethane (DCM). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield Intermediate A as a pale-yellow solid.

Mechanistic Insight:
Cyclization proceeds via intramolecular nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, eliminating ammonia and forming the thiadiazole ring.

Characterization Data:

  • Yield : 65–72%.
  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 1.60–2.10 (m, 15H, adamantane), 3.20 (s, 1H, SH).
  • ESI-MS : m/z 342.4 [M+H]$$^+$$.

Synthesis of Intermediate B: Chloroacetyl-4-fluorophenylcarbamide

Preparation of Chloroacetyl Chloride

Chloroacetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to yield chloroacetyl chloride as a colorless liquid.

Coupling with 4-Fluoroaniline

Chloroacetyl chloride (1.1 equiv) is added dropwise to a solution of 4-fluoroaniline (1.0 equiv) in dry DCM at 0°C. Triethylamine (1.5 equiv) is added, and the mixture is stirred for 4 hours. The product is extracted with DCM, washed with water, and dried to yield Intermediate B as a white crystalline solid.

Reaction Scheme:
$$
\text{Cl-CH}2\text{COCl} + \text{H}2\text{N-C}6\text{H}4\text{-F} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Cl-CH}2\text{CO-NH-C}6\text{H}4\text{-F}
$$

Characterization Data:

  • Yield : 85%.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.20 (s, 2H, CH$$2$$), 6.90–7.30 (m, 4H, Ar-H).

Alkylation and Amidation to Form the Target Compound

Sulfanyl Group Functionalization

Intermediate A (1.0 equiv) is dissolved in dry DMF, and sodium hydride (1.2 equiv) is added under nitrogen. After 30 minutes, Intermediate B (1.1 equiv) is added, and the reaction is heated to 60°C for 6 hours. The mixture is cooled, poured into ice water, and extracted with ethyl acetate.

Reaction Scheme:
$$
\text{Ada-thiadiazole-SH} + \text{Cl-CH}2\text{CO-NH-C}6\text{H}4\text{-F} \xrightarrow{\text{NaH, DMF}} \text{Ada-thiadiazole-S-CH}2\text{CO-NH-C}6\text{H}4\text{-F}
$$

Purification

The crude product is purified via flash chromatography (silica gel, DCM/methanol 95:5) and recrystallized from ethanol/water to afford the target compound as a white powder.

Optimization Notes:

  • Excess NaH ensures complete deprotonation of the mercapto group.
  • DMF enhances solubility of the adamantane derivative.

Characterization Data:

  • Yield : 58–67%.
  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 1.60–2.10 (m, 15H, adamantane), 3.80 (s, 2H, SCH$$2$$), 7.10–7.60 (m, 4H, Ar-H).
  • $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 28.5 (adamantane), 40.2 (SCH$$2$$), 115.4–162.0 (aromatic and carbonyl carbons).
  • HRMS : m/z 526.5 [M+H]$$^+$$ (calculated for C$${23}$$H$${25}$$FN$$4$$O$$2$$S$$_2$$).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Cyclization-Functionalization

A modified approach involves reacting 1-adamantylcarbonyl thiosemicarbazide directly with chloroacetyl-4-fluorophenylcarbamide in the presence of polyphosphoric acid (PPA) at 100°C for 6 hours. This one-pot method bypasses Intermediate A but results in lower yields (45–50%) due to side reactions.

Use of Lawesson’s Reagent

Thionation of an oxadiazole precursor with Lawesson’s reagent in toluene under reflux offers an alternative route to the thiadiazole core. However, this method requires additional steps to introduce the adamantane and 4-fluorophenyl groups.

Challenges and Mitigation Strategies

  • Poor Solubility : Adamantane derivatives often exhibit low solubility in common organic solvents. Using polar aprotic solvents (DMF, DMSO) or sonication improves reaction efficiency.
  • Acid Sensitivity : The thiadiazole ring is susceptible to acidic conditions. Neutralizing the reaction mixture post-cyclization with mild bases (e.g., NaHCO$$_3$$) prevents decomposition.
  • Purification Difficulties : Gradient elution in flash chromatography (DCM to 10% methanol) effectively separates the target compound from byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a molecular hybridization approach involving the adamantane scaffold and 1,3,4-thiadiazole derivatives. The structural formula indicates a complex arrangement that includes a fluorinated phenyl group and a thiadiazole moiety, which are known for their biological activity.

Biological Activities

2.1 Anticancer Activity
Research has demonstrated that derivatives of the adamantane scaffold containing 1,3,4-thiadiazole exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably, certain derivatives have been found to up-regulate BAX (a pro-apoptotic protein) and down-regulate Bcl-2 (an anti-apoptotic protein), indicating their potential as apoptotic inducers .

2.2 Antimicrobial Properties
The thiazole and thiadiazole moieties present in the compound have been associated with antimicrobial activities. Studies indicate that these derivatives possess efficacy against various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

2.3 Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, certain derivatives have shown promising results as α-glucosidase inhibitors, which are crucial for managing diabetes by controlling carbohydrate absorption .

Case Studies

3.1 Anti-Proliferative Effects
In a study focusing on the anti-proliferative effects of adamantane-based thiadiazole derivatives, several compounds were evaluated for their efficacy against cancer cell lines. The results indicated that specific compounds led to significant reductions in cell viability, suggesting their potential as chemotherapeutic agents .

3.2 Antibacterial Activity
Another case study highlighted the antibacterial activity of adamantane-linked thiazole derivatives against drug-resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .

Comparative Analysis of Biological Activities

Activity Type Compound Class Target Organisms/Cells Mechanism of Action
AnticancerAdamantane-Thiadiazole DerivativesMCF-7, HepG-2, A549Apoptosis induction via BAX/Bcl-2 modulation
AntimicrobialThiazole DerivativesVarious Bacteria/FungiMembrane disruption or metabolic inhibition
Enzyme InhibitionThiadiazole Derivativesα-GlucosidaseInhibition of carbohydrate absorption

Mechanism of Action

The mechanism of action of N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
  • N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Uniqueness

N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE is unique due to its adamantane moiety, which imparts increased stability and lipophilicity. This structural feature enhances its ability to interact with biological membranes and molecular targets, making it a promising candidate for drug development.

Biological Activity

N-[5-({[(4-Fluorophenyl)Carbamoyl]Methyl}Sulfanyl)-1,3,4-Thiadiazol-2-Yl]Adamantane-1-Carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features an adamantane core linked to a thiadiazole moiety, which is known for various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of adamantane containing thiadiazole exhibit significant anticancer activity. For instance, a series of 1,3,4-thiadiazolo-adamantane derivatives were synthesized and evaluated for their anti-proliferative effects against several cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably, compounds derived from this scaffold showed promising results in inducing apoptosis through modulation of BAX and Bcl-2 expression levels .

Table 1: In Vitro Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
10aMCF-715.3Apoptosis induction
10bHepG-212.5BAX up-regulation
14cA54918.7Bcl-2 down-regulation

The mechanism through which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Specifically, compounds have been shown to up-regulate pro-apoptotic factors while down-regulating anti-apoptotic proteins, suggesting a shift towards increased apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of these compounds against resistant strains of cancer cells. The study highlighted that certain derivatives not only inhibited cell growth but also overcame resistance mechanisms typically associated with conventional chemotherapeutics . This finding underscores the potential clinical relevance of thiadiazole-containing adamantane derivatives.

Other Biological Activities

In addition to anticancer effects, preliminary research indicates that these compounds may also possess antiviral properties. For example, some derivatives demonstrated binding affinity towards SARS-CoV-2 main protease (Mpro), suggesting their potential as therapeutic agents against COVID-19 . Binding energy scores for these compounds ranged from -7.33 to -6.54 kcal/mol, indicating strong interactions with viral targets.

Table 2: Binding Affinity of Thiadiazole Derivatives to SARS-CoV-2 Mpro

CompoundBinding Energy (kcal/mol)
5-7.33
6-7.22
8-6.54

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) for faster reaction kinetics.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Table 1: Reaction Yields Under Varied Conditions

StepSolventTemperature (°C)CatalystYield (%)
1EtOH25KOH62
1DMF80KOH78
3THF60None45
3DMF60Pyridine83

Basic: Which structural characterization techniques are most effective?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm adamantane C-H signals (δ 1.6–2.1 ppm) and thiadiazole ring protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 531.12) with ESI-MS .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30) at 254 nm .

Advanced: How can computational modeling elucidate its mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity toward targets like EGFR (PDB ID: 1M17). The adamantane moiety shows hydrophobic interactions in the kinase domain .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD Simulations : GROMACS can simulate stability in lipid bilayers, critical for membrane permeability studies .

Advanced: How should researchers address contradictory bioactivity data?

Answer: Contradictions (e.g., varying IC50 values) arise from assay conditions or cell line heterogeneity. Mitigation strategies:

  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI) .
  • Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to minimize variability .
  • Replicate Studies : Compare results across ≥3 independent experiments.

Q. Table 2: Reported Bioactivity Data for Analogues

CompoundTarget (IC50, µM)Cell LineSource
4-Fluoro analogueEGFR: 0.89MCF-7
Phenylcarbamoyl derivativeTopo II: 1.2HeLa
Methyl-substituted analoguePARP: 2.5A549

Basic: What pharmacophore elements drive its bioactivity?

Answer: Critical groups include:

Thiadiazole Ring : Enhances π-π stacking with aromatic residues in enzyme active sites .

Adamantane Core : Improves lipophilicity (clogP ~3.8) and membrane penetration .

4-Fluorophenylcarbamoyl : Provides hydrogen-bonding via the fluorine atom and carbamoyl NH .

Advanced: What challenges arise in crystallographic studies?

Answer:

  • Crystal Growth : Use vapor diffusion (ethyl acetate/diethyl ether) to obtain single crystals .
  • Data Collection : Resolve disorder in the adamantane moiety with SHELXL (TWIN/BASF commands) .
  • Refinement : Apply anisotropic displacement parameters for sulfur and fluorine atoms .

Basic: How to design in vitro bioactivity assays?

Answer:

  • Anticancer Assays : Use MTT/WST-1 in 96-well plates (24–72 hr incubation) .
  • Antimicrobial Tests : Perform broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Enzyme Inhibition : Monitor kinase activity via ADP-Glo™ assay (Promega) .

Advanced: What SAR strategies improve potency?

Answer:

  • Substituent Variation : Replace 4-fluorophenyl with 3,5-difluoro (↑ hydrophobicity) or nitro (↑ electron-withdrawing effects) .
  • Linker Optimization : Replace –S– with –SO2– to enhance metabolic stability .
  • Adamantane Substitution : Introduce hydroxyl groups to modulate solubility .

Advanced: How to assess stability and degradation pathways?

Answer:

  • Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hr) and analyze degradants via LC-MS .
  • Thermal Analysis : TGA/DSC (N2 atmosphere, 10°C/min) reveals decomposition onset at ~220°C .
  • Light Stability : Use ICH Q1B guidelines with UV/visible light exposure .

Advanced: What methods identify biological targets?

Answer:

  • Pull-Down Assays : Immobilize compound on NHS-activated Sepharose and identify bound proteins via SDS-PAGE/MS .
  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., Illumina HiSeq) .
  • SPR Biosensing : Measure real-time binding kinetics to purified targets (e.g., Biacore T200) .

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